3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide
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Overview
Description
3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, an oxoethoxy group, and a cyanopropenamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(2-Amino-2-oxoethoxy)benzoic acid, which is then subjected to further reactions to introduce the ethoxy and cyanopropenamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enamide
- 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine
Uniqueness
Compared to similar compounds, 3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
874591-32-9 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C14H15N3O4/c1-2-20-12-6-9(5-10(7-15)14(17)19)3-4-11(12)21-8-13(16)18/h3-6H,2,8H2,1H3,(H2,16,18)(H2,17,19) |
InChI Key |
IBUOEIXVJPERBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC(=O)N |
Origin of Product |
United States |
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